molecular formula C21H19NO4 B13875713 (S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate

(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate

Cat. No.: B13875713
M. Wt: 349.4 g/mol
InChI Key: VFRJBGYAMMSYFN-UHFFFAOYSA-N
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Description

(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate is a chiral compound with a naphthalene ring and a benzyloxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate typically involves the esterification of (S)-2-amino-3-(naphthalen-2-yl)propanoic acid with benzyloxycarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved enzymatically to release the active amine, which can then interact with biological targets such as enzymes or receptors. The naphthalene ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate is unique due to its naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

naphthalen-2-yl 2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24)

InChI Key

VFRJBGYAMMSYFN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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